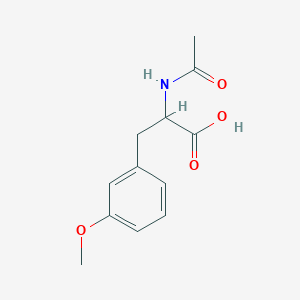

2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Description

2-Acetamido-3-(3-methoxyphenyl)propanoic acid (CAS: 41888-58-8) is a synthetic organic compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . It features a propanoic acid backbone substituted with an acetamido group at position 2 and a 3-methoxyphenyl group at position 2.

Properties

IUPAC Name |

2-acetamido-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-4-3-5-10(6-9)17-2/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPDAWNHWVWOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Acetamido-3-(3-methoxyphenyl)propanoic acid (CAS 41888-58-8) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including pharmacological studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 237.25 g/mol. Its structure features an acetamido group and a methoxy-substituted phenyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that the compound exhibited cytotoxic effects against various human cancer cell lines, suggesting its potential as a chemotherapeutic agent. The following table summarizes key findings from research on its anticancer activity:

| Study | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Tubulin polymerization inhibition | |

| HeLa (Cervical) | 15.0 | Induction of apoptosis | |

| A549 (Lung) | 10.0 | Cell cycle arrest |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may have protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. These findings suggest potential applications in treating conditions such as Alzheimer's disease.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest that this compound has favorable absorption and distribution characteristics:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues, with significant concentrations found in the liver and kidneys.

- Metabolism : Undergoes phase I and phase II metabolic reactions, leading to various metabolites that may also exhibit biological activity.

Case Studies

- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on several cancer cell lines. The results indicated significant cytotoxicity correlated with increased concentrations, highlighting its potential as an anticancer agent.

- Neuroprotection Study : Another study focused on its neuroprotective properties in animal models of neurodegeneration. The compound significantly reduced markers of oxidative stress and inflammation, suggesting a protective role in neuronal health.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H15NO4

- Molecular Weight : 237.25 g/mol

- IUPAC Name : 2-acetamido-3-(3-methoxyphenyl)propanoic acid

- Canonical SMILES : CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC

The compound features an acetamido group attached to a propanoic acid backbone with a methoxy-substituted phenyl ring. This unique structure contributes to its biological activity and potential applications.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in chemical research.

Biology

In biological studies, this compound is investigated for its role in metabolic pathways and as a potential biomarker. It has shown promise in enzyme inhibition studies, particularly against targets like Glycogen Synthase Kinase 3 (GSK-3) and Cyclooxygenase (COX), indicating its relevance in metabolic disorders and inflammatory conditions.

Table 1: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Activity | Reference |

|---|---|---|

| Glycogen Synthase Kinase 3 (GSK-3) | Moderate Inhibition | |

| Cyclooxygenase (COX) | Significant Inhibition | |

| Protein Kinase B (AKT) | Weak Inhibition |

Medicine

Research into the medicinal properties of this compound is ongoing. Preliminary studies suggest it may have antitubercular activity against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment. Additionally, its antiviral properties have been explored in agricultural biotechnology, showing effectiveness against certain plant viruses.

Case Study: Antitubercular Activity

A recent study demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis, suggesting potential therapeutic applications in combating tuberculosis infections.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and as a precursor for various chemical products. Its unique properties allow for diverse applications across different sectors.

Comparison with Similar Compounds

A. 2-Acetamido-3-(3-methoxyphenyl)-2-propenoic acid (2b)

- Key Difference: The propanoic acid backbone is replaced with a propenoic acid (α,β-unsaturated) system.

- Impact : The conjugated double bond may enhance reactivity in Michael addition or cyclization reactions. This compound exhibits a lower melting point (187–188°C ) compared to the saturated analog .

- Reference :

B. 2-Acetamido-3-(4-(benzyloxy)-3-methoxyphenyl)propanoic acid (7a)

C. 2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic acid

- Key Difference : Diiodo and acetoxy (-OAc) substituents replace the methoxy group.

- Impact : The iodine atoms increase molecular weight and may enhance binding to thyroid hormone receptors (as a levothyroxine impurity). The electron-withdrawing iodine and acetoxy groups alter electronic density on the aromatic ring .

- Reference :

Physicochemical Properties

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often starts from commercially available or easily synthesized phenylalanine derivatives or their protected analogs.

- For 3-methoxyphenyl substitution, the aromatic ring is introduced or modified via electrophilic aromatic substitution or O-methylation of hydroxyphenyl precursors.

- Common intermediates include protected amino acids such as N-acetylated or N-Boc-protected amino acids.

Acetamido Group Introduction

O-Methylation of Hydroxyphenyl Precursors

- If the starting compound contains a hydroxyphenyl group instead of a methoxyphenyl, O-methylation is performed using methylating agents such as dimethyl sulfate or methyl iodide.

- The reaction is typically carried out in the presence of a base like sodium hydroxide or tetrabutylammonium bromide as a phase transfer catalyst, at low temperatures (0–5 °C) to control regioselectivity and avoid side reactions.

Formation of the Propanoic Acid Backbone

- The propanoic acid backbone can be prepared via hydrolysis of ester intermediates using lithium hydroxide in mixed solvents such as tetrahydrofuran (THF) and water.

- This hydrolysis step is carefully controlled to minimize racemization and maintain stereochemical integrity.

Purification and Isolation

- After the final synthetic step, the product is purified by crystallization, often using solvents like isopropyl alcohol and methyl tertiary butyl ether.

- Additional purification may involve distillation under reduced pressure to remove residual solvents.

- Chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) are employed to ensure high purity (>95%) and to isolate stereoisomers if necessary.

Representative Reaction Conditions and Yields

Advanced Synthetic Techniques and Optimization

- Base Selection: Alkali metal hydroxides such as sodium hydroxide are preferred bases for methylation and hydrolysis steps due to their effectiveness and availability.

- Solvent Choice: Hydrocarbon solvents, ethers like tetrahydrofuran, and polar aprotic solvents are used to optimize reaction rates and selectivities.

- Temperature Control: Low temperatures (0–5 °C) are maintained during methylation to prevent side reactions and degradation of sensitive intermediates.

- Phase Transfer Catalysis: Use of tetrabutylammonium bromide (TBAB) enhances the efficiency of O-methylation reactions by facilitating transfer of hydroxide ions into organic phases.

- Purification: Co-distillation with solvents such as tetrahydrofuran and crystallization from mixed solvents ensure removal of impurities and isolation of the desired compound in high purity.

Research Findings on Preparation

- The patent literature demonstrates that O-methylation of hydroxy-substituted intermediates is a key step in synthesizing methoxyphenyl derivatives, with reaction conditions optimized to maximize yield and stereochemical purity.

- Hydrolysis and acetylation steps are critical for maintaining the integrity of the amino acid backbone and protecting groups throughout the synthesis.

- The use of phase transfer catalysts and controlled temperature conditions significantly improves the efficiency and selectivity of the methylation step.

- Purification by crystallization and chromatography ensures the isolation of the final product with purity suitable for research and pharmaceutical applications.

Summary Table of Preparation Methodology

| Preparation Step | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Amino group acetylation | Acetic anhydride, acetic acid, 30-35 °C, 24 h | Protect amino group as acetamido | High yield, prevents side reactions |

| O-Methylation | Dimethyl sulfate, NaOH, TBAB, 0–5 °C, 3 h | Convert hydroxyphenyl to methoxyphenyl | Efficient methylation, high selectivity |

| Ester hydrolysis | LiOH, THF/H2O, 2 h | Generate free carboxylic acid | High yield, minimal racemization |

| Purification | Crystallization, co-distillation, preparative HPLC | Remove impurities, isolate product | >95% purity, suitable for applications |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation of 4-(3-methoxyphenylmethylene)-2-methyl-5(4H)-oxazolone with sodium acetate in a mixed solvent system (acetone/water) under reflux. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 substrate-to-acetate), extending reflux duration (10–12 hours), and controlling temperature (80–85°C) to achieve yields exceeding 90%. Post-reaction purification via recrystallization ensures high purity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Expected range 187–188°C to confirm crystallinity .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97%) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy : (δ 7.2–6.8 ppm for aromatic protons, δ 2.0 ppm for acetamido methyl) and to verify backbone structure .

Q. How does the 3-methoxy substituent affect the compound’s physicochemical properties compared to non-substituted analogs?

- Methodological Answer : The electron-donating methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar aryl analogs. Use logP measurements (e.g., shake-flask method) and computational tools (e.g., ChemAxon) to quantify hydrophilicity. Stability studies (pH 1–9 buffers, 37°C) reveal resistance to hydrolysis under acidic conditions due to steric shielding by the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between this compound and its fluorinated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare inhibitory activity against target enzymes (e.g., cyclooxygenase-2) using fluorophenyl () vs. methoxyphenyl derivatives.

- Computational Modeling : Molecular docking (AutoDock Vina) identifies differences in binding pocket interactions; the methoxy group’s bulkiness may reduce affinity compared to smaller halogen substituents .

- Metabolic Profiling : LC-MS/MS assays in hepatocyte models assess metabolite formation, which may explain divergent in vivo effects .

Q. What experimental designs are recommended to evaluate the compound’s potential as a prodrug or metabolic intermediate?

- Methodological Answer :

- Stability Assays : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to track degradation products.

- Enzymatic Activation : Test susceptibility to esterases or amidases using liver microsomes, monitoring release of active moieties (e.g., free propanoic acid) via LC-MS .

- Isotope Tracing : Use -labeled acetamido groups to trace metabolic incorporation into cellular biomolecules .

Q. How can advanced spectroscopic methods clarify discrepancies in reported crystallographic data for this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry (e.g., R/S configuration) by growing crystals in ethanol/water (70:30) and analyzing unit cell parameters.

- Solid-State NMR : Compare chemical shifts with solution-state data to detect polymorphism or hydrate formation, which may explain melting point variations .

Data Contradiction Analysis

Q. Why do solubility values reported for this compound vary across studies?

- Methodological Answer : Variations arise from differences in solvent purity, temperature control (±2°C), and equilibration time. Standardize protocols using USP-grade solvents, thermostatic baths, and dynamic light scattering (DLS) to measure saturation points. Cross-validate with computational solubility predictors (e.g., ALOGPS) .

Comparative Studies

Q. What distinguishes the biological activity of this compound from its 3,4-difluorophenyl analog?

- Methodological Answer :

- In Vitro Assays : Test both compounds in anti-inflammatory models (e.g., LPS-induced TNF-α suppression in macrophages). The methoxy group’s hydrogen-bonding capacity may enhance target engagement compared to fluorinated analogs.

- Pharmacokinetic Profiling : Compare oral bioavailability in rodent models; the methoxy group may improve absorption but shorten half-life due to faster Phase II conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.